AC-Ala-ala-ala-pna

Overview

Description

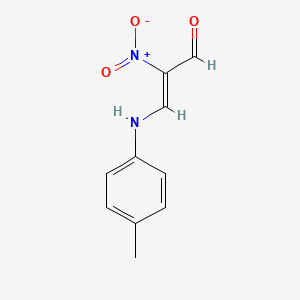

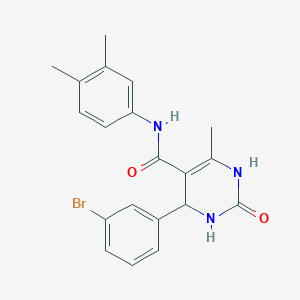

“AC-Ala-ala-ala-pna” is a chemical compound with the molecular formula C11H13N3O4 . It is a type of peptide nucleic acid (PNA), which are DNA/RNA analogs where the sugar-phosphate backbone is replaced by N-2-aminoethylglycine repeating units . This results in significant stability of its hybrid structure with complementary oligonucleotides .

Synthesis Analysis

Peptide nucleic acids (PNAs) can be synthesized using automated or manual procedures . The synthesis involves the coupling of monomers in a process that requires the reagents to be kept as anhydrous as possible . Automated synthesis is a convenient strategy for obtaining PNAs and is performed using specific synthesizers .

Molecular Structure Analysis

The structure of a PNA decamer containing three D-Lys-based monomers has been solved at a 1.66-Å resolution . This structure adopts the so-called P-helix conformation . The conformational rigidity of PNAs is enhanced by the presence of the chiral centers, limiting the ability of PNA strands to adopt other conformations and, ultimately, increasing the selectivity in molecular recognition .

Chemical Reactions Analysis

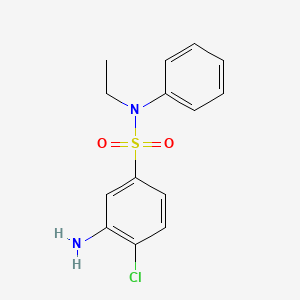

Acyl-peptide hydrolase, which catalyzes the hydrolysis of an N-terminally acetylated peptide to release an N-acetylamino acid, was found to have higher deblocking aminopeptidase activity on the substrates of Ac-Leu-pNA and Ac-Ala-Ala-Ala . The hydrolysis of Ac-Ala-pNa was inhibited competitively by the presence of Ac-Ala .

Scientific Research Applications

Bioproduction Enhancement in Microorganisms

- ALA has been used in metabolic engineering to enhance its production in the yeast Saccharomyces cerevisiae. This enhancement is crucial for applications in pharmaceuticals, healthcare, and food production, as ALA is a substrate for heme biosynthesis, essential for respiration and photosynthesis (Hara et al., 2019).

Microbial Production and Its Applications

- Research on microbial production of ALA, particularly using photosynthetic bacteria, has been significant. This method is preferred over chemical synthesis due to its higher yields, lower pollutant emissions, and cost-effectiveness. The applications extend to medicine, agriculture, and the food industry (Liu et al., 2014).

Optimization in Photodynamic Therapy (PDT)

- ALA's role in PDT for cancer treatment has been explored. The use of ALA dipeptide derivatives has shown to improve its bioavailability and tumor selectivity in PDT, offering potential advancements in cancer treatment methodologies (Di Venosa et al., 2014).

Biosynthesis from Glutamate

- The biosynthesis process of ALA from glutamate, which is a common precursor for hemes, chlorophylls, and bilins, is critical in understanding its role in various biological processes. The distinct biosynthetic routes have implications in phototrophic species and offer insights into regulatory mechanisms (Beale, 1990).

Clinical Applications in Photodynamic Treatment

- ALA is used in photodynamic treatment and photodetection of cancer. Its role as a prodrug in PDT, where it leads to the formation of protoporphyrin IX, a potent photosensitizer, is crucial in cancer therapy. Its clinical applications are diverse, spanning dermatology and endoscopically accessible tumors (Casas, 2020).

Mechanism of Action

The mechanism of action of “AC-Ala-ala-ala-pna” is related to its interaction with acyl-peptide hydrolase . This enzyme catalyzes the hydrolysis of an N-terminally acetylated peptide to release an N-acetylamino acid . The activity of the enzyme towards acetylalanine p-nitroanilide and acetylalanine β-naphthylamide was activated by the presence of Cl- and SCN- at concentrations between 0.1 and 0.5 M .

Safety and Hazards

The safety data sheet for “AC-Ala-ala-ala-pna” suggests that it should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . It is recommended to use personal protective equipment and chemical impermeable gloves . In case of accidental release, it is advised to avoid breathing mist, gas, or vapors, and to evacuate personnel to safe areas .

Future Directions

The future development of PNA is mainly to further modify the skeleton, to improve the cell penetration of PNA by combining with nanotechnology, and to further study the physical and biological properties of PNA . This will help in the rapid detection of microorganisms, such as fluorescence in situ hybridization, PCR amplification, biosensor, and gene chip .

properties

IUPAC Name |

(2S)-2-acetamido-N-[(2S)-1-[[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O6/c1-9(18-12(4)23)15(24)19-10(2)16(25)20-11(3)17(26)21-13-5-7-14(8-6-13)22(27)28/h5-11H,1-4H3,(H,18,23)(H,19,24)(H,20,25)(H,21,26)/t9-,10-,11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTKPSBYTTSNKKN-DCAQKATOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20718074 | |

| Record name | N-Acetyl-L-alanyl-L-alanyl-N-(4-nitrophenyl)-L-alaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40817-33-2 | |

| Record name | N-Acetyl-L-alanyl-L-alanyl-N-(4-nitrophenyl)-L-alaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(Z)-1-(4-methoxyphenyl)-3-oxo-3-(pyridin-4-ylmethylamino)prop-1-en-2-yl]benzamide](/img/structure/B3265575.png)

![3,4,6-Trimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3265638.png)